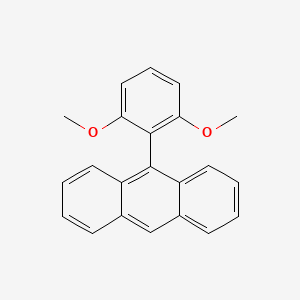
9-(2,6-Dimethoxyphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,6-Dimethoxyphenyl)anthracene is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
The synthesis of 9-(2,6-Dimethoxyphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This method uses 9-bromoanthracene and 2,6-dimethoxyphenylboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Análisis De Reacciones Químicas
9-(2,6-Dimethoxyphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced anthracene derivatives.
Aplicaciones Científicas De Investigación
9-(2,6-Dimethoxyphenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in various chemical reactions.
Biology: The compound is used in the study of biological systems due to its fluorescent properties, which help in imaging and tracking biological processes.
Industry: The compound is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of 9-(2,6-Dimethoxyphenyl)anthracene primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The compound’s fluorescence properties also make it useful in imaging applications, where it can be used to track molecular interactions and biological processes .
Comparación Con Compuestos Similares
9-(2,6-Dimethoxyphenyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications like OLEDs and fluorescent probes.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups, making it suitable for specific applications in photodynamic therapy.
9-Phenylanthracene: Another derivative with unique photophysical properties, used in optoelectronic devices and as a fluorescent probe
Propiedades
Fórmula molecular |
C22H18O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
9-(2,6-dimethoxyphenyl)anthracene |
InChI |
InChI=1S/C22H18O2/c1-23-19-12-7-13-20(24-2)22(19)21-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)21/h3-14H,1-2H3 |
Clave InChI |
LDDKRQNBMNPHEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


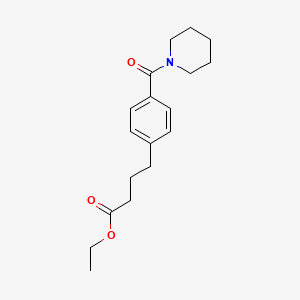
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
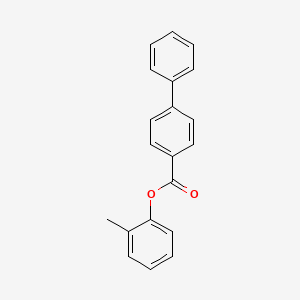
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
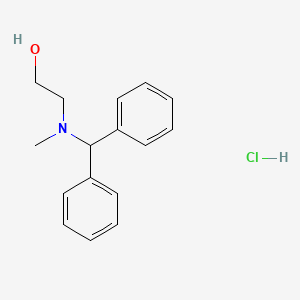
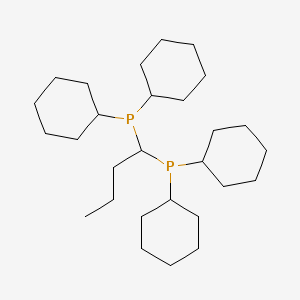
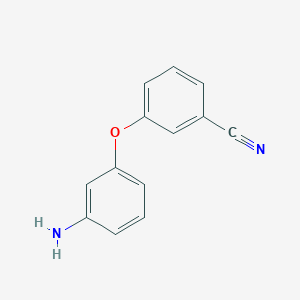
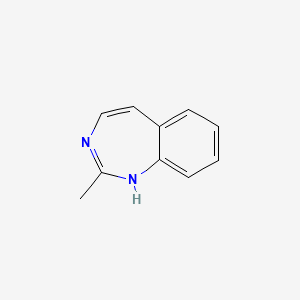
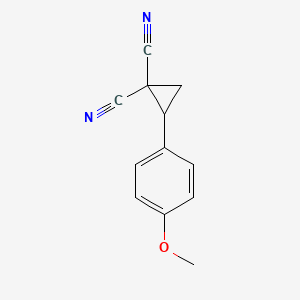
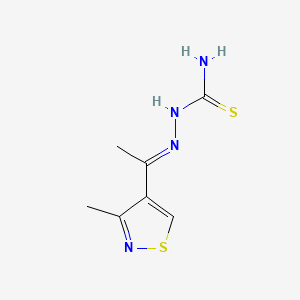
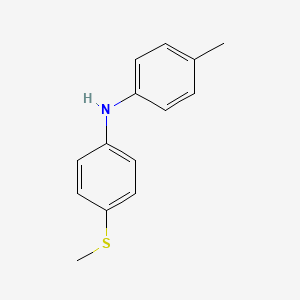
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
